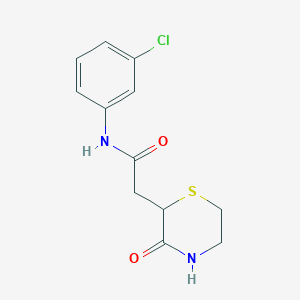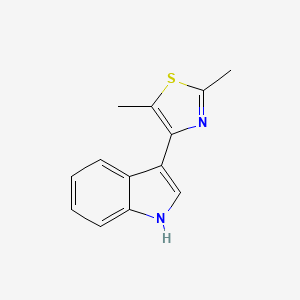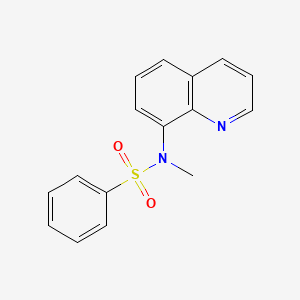
3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PQQ, is a redox cofactor that is found in a variety of bacterial enzymes. It has been shown to have a number of beneficial effects on cellular function and is being studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tumor Proliferation Imaging
A pioneering study explores the use of a cellular proliferation marker, closely related to the compound , for imaging tumor proliferation in patients with malignant neoplasms. This agent, labeled with 18F for PET imaging, has shown promising results in evaluating the proliferative status of solid tumors. The study highlights the safety and potential of this compound in clinical trials, suggesting its utility in assessing tumor dynamics and therapy response (Dehdashti et al., 2013).
Metabolic Pathway Exploration
Another study focuses on the metabolism and elimination of Almorexant, a compound structurally related to the specified isoquinoline, in humans. This research provides significant insights into the compound's biotransformation, identifying primary metabolites and elucidating metabolic pathways. Such findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of related compounds (Dingemanse et al., 2013).
Neuromuscular Blockade Studies
Research into Doxacurium chloride, a bis-quaternary benzyl-isoquinolinium diester, reveals its minimal hydrolysis by human plasma cholinesterase and its clinical implications. The study of its bolus doses in patients undergoing anesthesia provides valuable data on its neuromuscular and cardiovascular effects, contributing to our understanding of similar compounds' therapeutic potentials (Basta et al., 1988).
Neurofibrillary Tangles Imaging
18F-MK-6240, a compound with a high selectivity for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease, showcases the application of isoquinoline derivatives in diagnosing and monitoring neurodegenerative diseases. The study demonstrates the tracer's effectiveness in differentiating between Alzheimer's patients and healthy controls, underscoring the potential of related compounds in neuroimaging (Lohith et al., 2018).
Mast Cell-Mediated Allergic Inflammation
Investigation into SG-HQ2, an analogue of gallic acid derived from an isoquinoline framework, highlights its potential in treating mast cell-mediated allergic inflammatory diseases. The study demonstrates SG-HQ2's ability to attenuate histamine release and suppress pro-inflammatory cytokines, suggesting similar compounds' therapeutic applications in allergic responses (Je et al., 2015).
Eigenschaften
IUPAC Name |
3,3,5,6,7-pentamethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-8-6-11-12(10(3)9(8)2)7-14(4,5)15-13(11)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHFCWVXWFVYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(NC2=O)(C)C)C(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)
![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)



![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)
![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

